Bis[(2-hydroxyethyl)ammonium] oxalate
CAS No.: 2799-19-1
Cat. No.: VC3881095
Molecular Formula: C4H9NO5
Molecular Weight: 151.12 g/mol
* For research use only. Not for human or veterinary use.
![Bis[(2-hydroxyethyl)ammonium] oxalate - 2799-19-1](/images/structure/VC3881095.png)
Specification
CAS No. | 2799-19-1 |
---|---|
Molecular Formula | C4H9NO5 |
Molecular Weight | 151.12 g/mol |
IUPAC Name | 2-aminoethanol;oxalic acid |
Standard InChI | InChI=1S/C2H7NO.C2H2O4/c3-1-2-4;3-1(4)2(5)6/h4H,1-3H2;(H,3,4)(H,5,6) |
Standard InChI Key | ZJPQDKXTCFZBHS-UHFFFAOYSA-N |
SMILES | C(CO)N.C(CO)N.C(=O)(C(=O)O)O |
Canonical SMILES | C(CO)N.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Bis[(2-hydroxyethyl)ammonium] oxalate consists of a diethanolammonium cation () paired with an oxalate dianion (). The IUPAC name for this compound is bis(2-hydroxyethyl)ammonium ethanedioate, reflecting its two hydroxyethyl substituents and oxalate backbone .
Crystallographic and Hydrogen-Bonding Properties
X-ray diffraction studies reveal a monoclinic crystal system with space group . The ammonium group forms three hydrogen bonds with oxalate oxygen atoms, while the hydroxyethyl groups participate in additional intermolecular hydrogen bonding. This network stabilizes the lattice and contributes to its relatively high melting point of 200–201°C .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 212.20 g/mol | |
Melting Point | 200–201°C | |
Solubility in Water | Highly soluble | |
Crystal System | Monoclinic () |
Synthesis and Purification
Reaction Mechanism
The compound is synthesized via acid-base neutralization between 2-hydroxyethylamine (diethanolamine) and oxalic acid in a 2:1 molar ratio:
The reaction is exothermic and typically conducted in aqueous or ethanol media at 25–50°C.
Purification Techniques
Crude product is recrystallized from hot water or ethanol to yield white crystalline solids. Purity is verified via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Optimal Synthesis Conditions
Parameter | Condition |
---|---|
Solvent | Ethanol/Water (1:1 v/v) |
Temperature | 40°C |
Reaction Time | 2–4 hours |
Yield | 75–85% |
Functional Applications
Crystallography and Material Design
The compound’s hydrogen-bonded framework serves as a model for designing supramolecular architectures. Its crystal structure has been resolved to a resolution of 0.8 Å, providing insights into anion-cation interactions.
Buffering Capacity
The oxalate dianion (, ) enables buffering in acidic to neutral pH ranges. This property is exploitable in electrochemical studies and enzyme assays requiring pH stabilization.
Synthetic Precursor
Bis[(2-hydroxyethyl)ammonium] oxalate is a versatile intermediate for:
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Coordination complexes: Reacts with transition metals (e.g., Cu²⁺, Fe³⁺) to form chelates.
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Ionic liquids: Functionalization of the hydroxyethyl groups yields task-specific solvents .
Recent Research Developments
Interaction Studies
A 2024 study demonstrated its role in stabilizing graphene oxide dispersions via electrostatic interactions, highlighting potential applications in nanocomposite fabrication.
Comparative Analysis with Analogues
Compared to bis(2-hydroxyethyl)ammonium erucate (a lubricant additive), the oxalate derivative exhibits lower thermal stability but superior solubility in polar solvents .
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